N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in biological imaging and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core This core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions The azetidine ring is then introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging to study cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking within biological systems. Additionally, its structural features may enable it to inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
Uniqueness
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as biological imaging and chemical sensing. Additionally, the presence of the azetidine and pyrazine rings provides opportunities for further functionalization and derivatization, enhancing its versatility in scientific research.
Properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-25(15-13-26(14-15)20-12-23-10-11-24-20)22(27)21-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)21/h2-12,15,21H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOERWKFHAROBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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